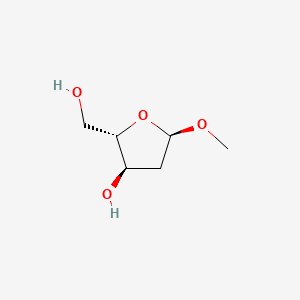

Methyl-2-deoxy-alpha-L-erythro-pentofuranose

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

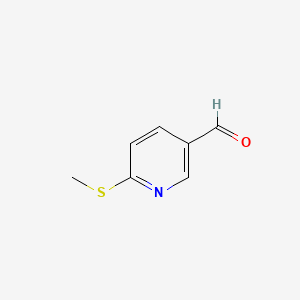

“Methyl-2-deoxy-alpha-L-erythro-pentofuranose” is a chemical compound with the molecular formula C6H12O4 and a molecular weight of 148.158 . It is not intended for human or veterinary use and is typically used for research purposes.

Molecular Structure Analysis

“Methyl-2-deoxy-alpha-L-erythro-pentofuranose” has a molecular structure represented by the formula C6H12O4 . The exact structure details are not available in the search results.Physical And Chemical Properties Analysis

“Methyl-2-deoxy-alpha-L-erythro-pentofuranose” has a molecular weight of 148.16 . Other physical and chemical properties such as density, melting point, and boiling point are not available in the search results.Scientific Research Applications

Furanoid Glycal Synthesis

“Methyl-2-deoxy-alpha-L-erythro-pentofuranose” is a key intermediate in the synthesis of furanoid glycals . These furanoid glycals are highly functionalized chiral building blocks and have been used for the synthesis of structurally diverse molecules, including natural products with various biological activities .

Synthesis of Natural and Unnatural Products

Furanoid glycals derived from “Methyl-2-deoxy-alpha-L-erythro-pentofuranose” have been used in the synthesis of natural and unnatural products, including C -and N -nucleosides of biological importance .

Stereoselective Synthesis of Key Intermediates

Furanoid glycals have also been used for the stereoselective synthesis of various cyclic and acyclic key intermediates of significant interest .

Allylic Oxidation

Ethyl 2,3-dideoxy-α-d-erythro-hex-2-enopyranoside, a derivative of “Methyl-2-deoxy-alpha-L-erythro-pentofuranose”, undergoes chemoselective allylic oxidation upon treatment with manganese dioxide or pyridinium dichromate to give hex-2-enopyranoside-4-ulose .

Selective Oxidation of Primary Hydroxyl Group

A modification of the Corey-Kim procedure can be used for the selective oxidation of the primary hydroxyl group in ethyl 2,3-dideoxy-α-d-erythro-hex-2-enopyranoside .

DNA Damage Analysis

“Methyl-2-deoxy-alpha-L-erythro-pentofuranose” has been used in the analysis of oxidative DNA damage. Specifically, it has been used in determining the levels of 3-(2-deoxy-β-D-erythro-pentafuranosyl)pyrimido[1,2-α]purin-10(3H)-one deoxyguanosine (M1dG), a major-peroxidation-derived DNA adduct and a biomarker of cancer risk .

Mechanism of Action

The mechanism of action of “Methyl-2-deoxy-alpha-L-erythro-pentofuranose” is not specified in the search results. It’s typically used for research purposes.

Safety and Hazards

For safety, it’s recommended to rinse with pure water for at least 15 minutes in case of contact and consult a doctor . Use dry chemical, carbon dioxide, or alcohol-resistant foam for firefighting if necessary . Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) .

properties

IUPAC Name |

(2S,3R,5R)-2-(hydroxymethyl)-5-methoxyoxolan-3-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O4/c1-9-6-2-4(8)5(3-7)10-6/h4-8H,2-3H2,1H3/t4-,5+,6-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVGJZDFWPSOTHM-NGJCXOISSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CC(C(O1)CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@H]1C[C@H]([C@@H](O1)CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl-2-deoxy-alpha-L-erythro-pentofuranose | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[4'-N-(biotinylaminopropyl-NHCOCH2-PEG2-acetyl)-aminophenyl]-hexane-2,4-dione](/img/structure/B586794.png)